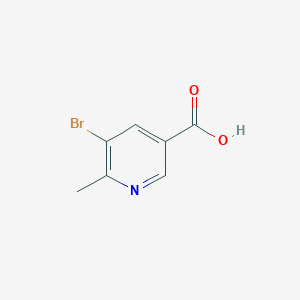

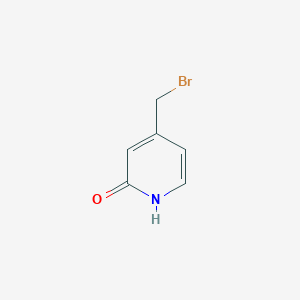

5-Bromo-6-methylnicotinic acid

Overview

Description

5-Bromo-6-methylnicotinic acid is a chemical compound with the CAS Number: 1190862-72-6 . It has a molecular weight of 216.03 and is typically stored at room temperature . The compound is solid in its physical form .

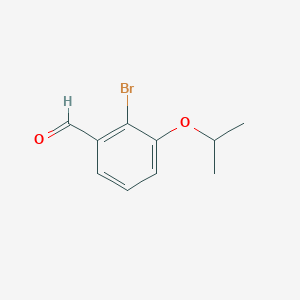

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at room temperature .Scientific Research Applications

Electrocatalytic Synthesis

5-Bromo-6-methylnicotinic acid is involved in the electrocatalytic synthesis of 6-aminonicotinic acid. This process uses the electrochemical reduction of derivatives like 2-amino-5-bromopyridine, which is a critical step in synthesizing 6-aminonicotinic acid. This synthesis is significant for its application in various chemical reactions and potentially in pharmaceuticals (Gennaro et al., 2004).

Electrocatalytic Carboxylation

Another application is in the electrocatalytic carboxylation of derivatives like 2-amino-5-bromopyridine with CO2, resulting in the production of 6-aminonicotinic acid. This innovative method avoids the use of volatile and toxic solvents and catalysts, showcasing an environmentally friendly approach (Feng et al., 2010).

Synthesis of Key Intermediates

The compound also serves as a starting material for synthesizing key intermediates in pharmaceutical production. For instance, it's used in the synthesis of rupatadine, a drug with medicinal properties, through a process that emphasizes simplicity, efficiency, and environmental friendliness (Guo et al., 2015).

Antiproliferative Activity

Research into substituted nicotinic acid hydrazones indicates potential antiproliferative activities against certain leukemia cell lines. This suggests its possible role in developing new therapeutic agents for treating cancers (Abdel‐Aziz et al., 2012).

Enzymatic Biotransformation

This compound derivatives are also significant in microbial biotransformation processes. These processes are used to produce hydroxylated heterocyclic carboxylic acid derivatives, which have various applications in chemical and pharmaceutical industries (Tinschert et al., 2000).

Coordination Chemistry

This compound is a subject of interest in coordination chemistry, particularly in the study of silver(I) coordination compounds. Understanding its behavior in such compounds can lead to insights into the formation of coordination polymers and complexes with potential applications in materials science (Aakeröy & Beatty, 1999).

Complex Synthesis and Structural Analysis

6-Methylnicotinic acid, a related compound, is used in the synthesis of complexes with diverse metals, leading to different structural formations. This synthesis plays a role in understanding molecular interactions and properties that can be applied in material science and nanotechnology (Luo et al., 2014).

Antibacterial Properties

Studies have shown that complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals exhibit antibacterial properties against various bacteria. This indicates potential applications in developing new antimicrobial agents (Verma & Bhojak, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Given its structural similarity to niacin , it may interact with similar targets, such as nicotinic acetylcholine receptors .

Mode of Action

Based on its structural similarity to niacin, it may act as an agonist at nicotinic acetylcholine receptors

Biochemical Pathways

If it acts similarly to niacin, it may modulate triglyceride synthesis in the liver or lipolysis in adipose tissue .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

If it acts similarly to niacin, it may decrease lipids and apolipoprotein B-containing lipoproteins .

Biochemical Analysis

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

properties

IUPAC Name |

5-bromo-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHFDCHGDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727885 | |

| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190862-72-6 | |

| Record name | 5-Bromo-6-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

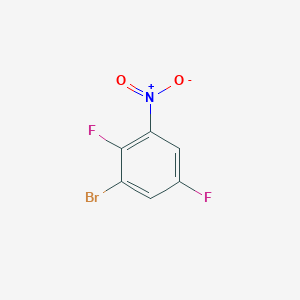

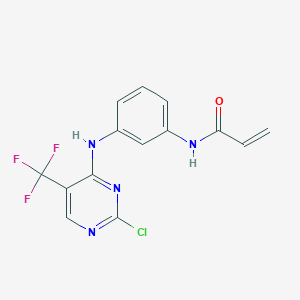

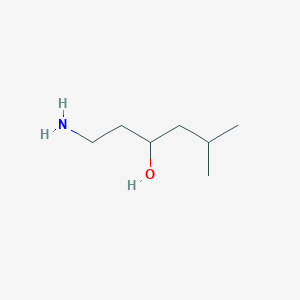

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)